

SMILES string for 4-Bromo-2,3-Dichlorophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2,3-Dichlorophenol

Cat. No.: B181490

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-2,3-Dichlorophenol**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Bromo-2,3-Dichlorophenol**, a halogenated phenol of significant interest to researchers in synthetic chemistry, materials science, and drug development. We will move beyond a simple data sheet to explore the compound's structural identity, physicochemical properties, a validated synthesis protocol, analytical characterization, and its applications, with a focus on the underlying scientific principles.

Core Chemical Identity and Structural Representation

4-Bromo-2,3-Dichlorophenol is a substituted aromatic compound featuring a phenol backbone with two chlorine atoms and one bromine atom at specific positions. This precise substitution pattern dictates its chemical reactivity and physical properties.

The primary and most direct machine-readable representation of this molecule is the Simplified Molecular-Input Line-Entry System (SMILES) string.

- Canonical SMILES String: C1=CC(=C(C(=C1O)Cl)Cl)Br[\[1\]](#)

This SMILES string unambiguously describes the connectivity of the atoms: a benzene ring (c1...c1) with an oxygen (O) attached, two chlorine atoms (Cl) on adjacent carbons, and a bromine atom (Br) para to the hydroxyl group.

For comprehensive identification, several other standard identifiers are crucial:

Identifier	Value	Source
IUPAC Name	4-bromo-2,3-dichlorophenol	PubChem[1]
CAS Number	1940-44-9	PubChem[1]
Molecular Formula	C ₆ H ₃ BrCl ₂ O	PubChem[1]
InChI Key	UQNKSTVBQXFSDQ-UHFFFAOYSA-N	PubChem[1]

Physicochemical Properties

The compound's physical and chemical characteristics are essential for its handling, application, and purification. These properties are summarized below.

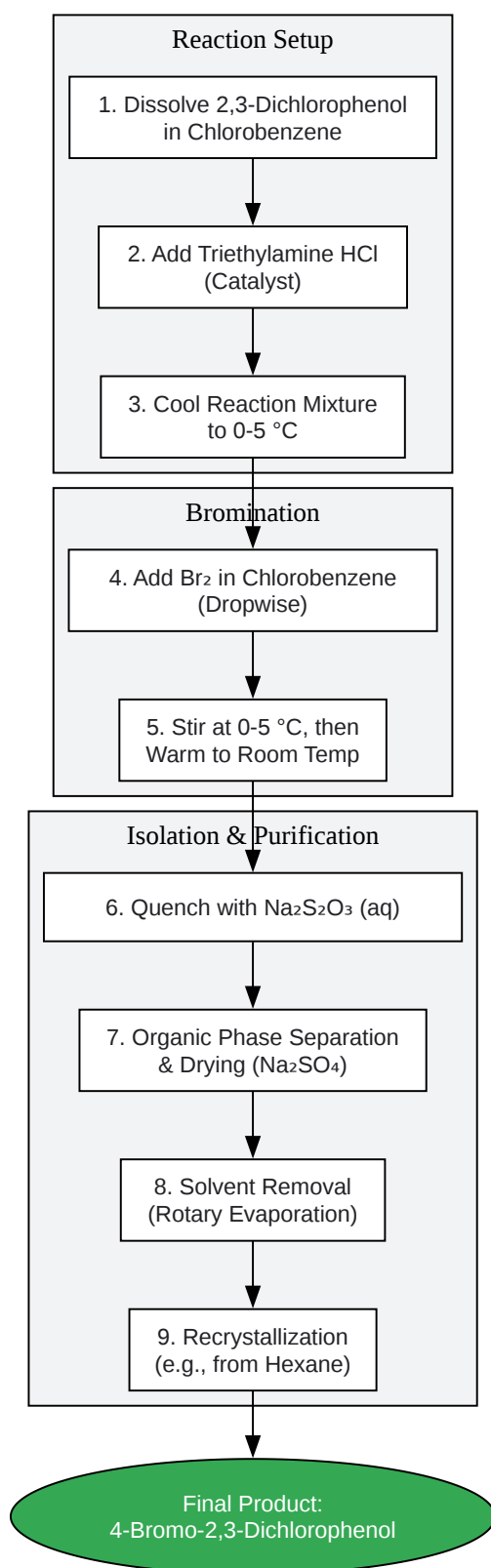
Property	Value	Source(s)
Molecular Weight	241.89 g/mol	PubChem[1]
Appearance	White crystalline powder	Chem-Impex[2]
Melting Point	53-54 °C	LookChem[3]
Boiling Point	277.3 ± 35.0 °C (Predicted)	LookChem[3]
Density	1.890 ± 0.06 g/cm ³ (Predicted)	LookChem[3]
Purity	≥ 95% (NMR)	Chem-Impex[2]

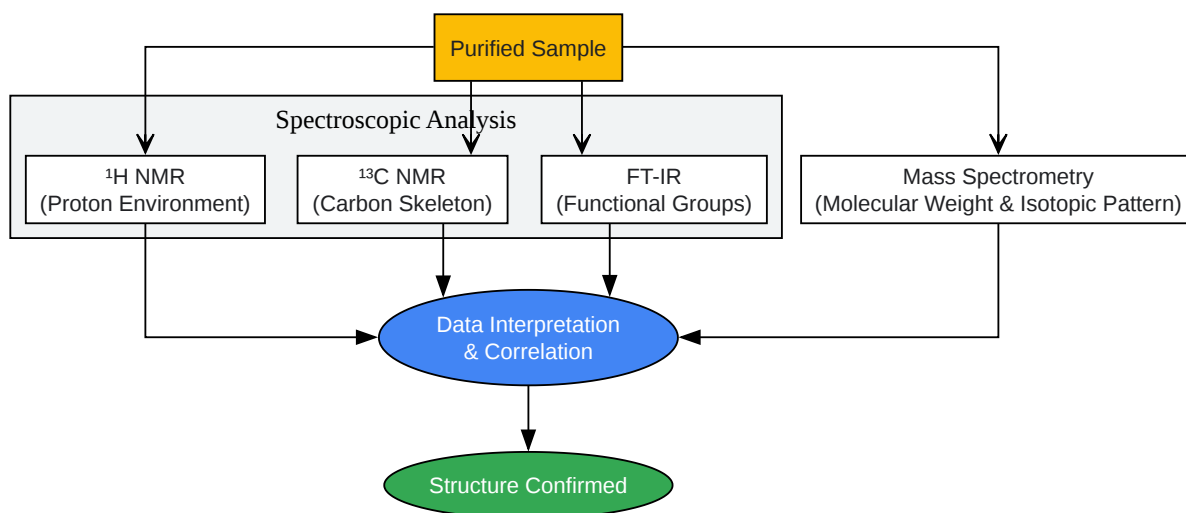
Synthesis Protocol: Electrophilic Aromatic Substitution

The synthesis of **4-Bromo-2,3-Dichlorophenol** is typically achieved via the electrophilic bromination of 2,3-dichlorophenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the two ortho positions are already occupied by chlorine atoms, the bromination is highly regioselective for the para position.

The following protocol is a representative method adapted from established procedures for the bromination of substituted phenols.[\[4\]](#)[\[5\]](#)

Experimental Workflow: Synthesis





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,3-Dichlorophenol | C₆H₃BrCl₂O | CID 12311538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. lookchem.com [lookchem.com]
- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 5. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]

- To cite this document: BenchChem. [SMILES string for 4-Bromo-2,3-Dichlorophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181490#smiles-string-for-4-bromo-2-3-dichlorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com